![molecular formula C12H10N4O B1402671 4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile CAS No. 1393845-77-6](/img/structure/B1402671.png)

4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile

Vue d'ensemble

Description

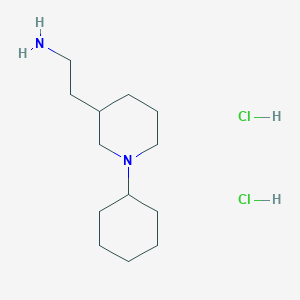

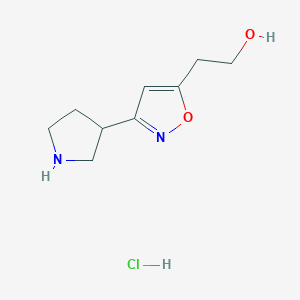

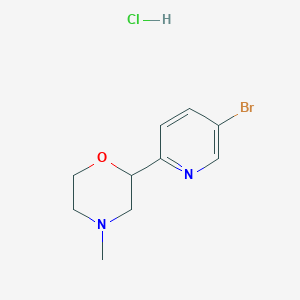

4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile is a chemical compound with the molecular formula C12H10N4O. It is a non-nucleoside structured compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile include a molecular weight of 212.207 g/mol, a density of 1.4±0.1 g/cm3, a boiling point of 482.3±51.0 °C at 760 mmHg, and a flash point of 245.5±30.4 °C .Applications De Recherche Scientifique

DNA Interaction and Cellular Uptake

The compound Hoechst 33258, structurally related to 4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile, is known for its ability to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This interaction is pivotal in cellular biology research for DNA staining, allowing for the analysis of nuclear DNA content values and plant chromosomes through fluorescence microscopy. Such compounds, including analogues of Hoechst 33258, are utilized in plant cell biology for chromosomal and nuclear staining, providing essential tools for cytogenetic studies and flow cytometry analysis Issar & Kakkar, 2013.

Optoelectronic Materials

Quinazoline and pyrimidine scaffolds, closely related to 4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile, have seen significant interest in the development of optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown potential in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The research highlights the importance of such heterocyclic compounds in the creation of advanced materials for organic light-emitting diodes and potentially for dye-sensitized solar cells, showcasing the versatility of pyrimidine derivatives in material science Lipunova et al., 2018.

Catalytic Applications

The pyranopyrimidine core, closely related to the compound , is recognized for its broad synthetic applications and bioavailability in medicinal and pharmaceutical industries. Research focusing on the synthesis of pyranopyrimidine scaffolds using hybrid catalysts, such as organocatalysts and metal catalysts, has revealed a wide range of applicability. These advancements not only enhance the understanding of the synthetic pathways but also open up new avenues for the development of lead molecules in pharmaceutical research, underscoring the compound's significance in catalytic processes Parmar et al., 2023.

Environmental Bioremediation

Nitrile compounds, including structures similar to 4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile, are known for their toxicity and environmental persistence. However, certain microbes have been identified with the capability to hydrolyze nitrile compounds using nitrile-hydrolysing enzymes. This enzymatic activity is of particular interest for environmental protection, as it can be utilized for the bioremediation of toxic compounds, offering a biological approach to mitigating environmental pollution Sulistinah & Riffiani, 2018.

Propriétés

IUPAC Name |

4-[[4-(hydroxymethyl)pyrimidin-2-yl]amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c13-7-9-1-3-10(4-2-9)15-12-14-6-5-11(8-17)16-12/h1-6,17H,8H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLDLIOGKMDLLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=NC=CC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride](/img/structure/B1402588.png)

![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride](/img/structure/B1402590.png)

![7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride](/img/structure/B1402599.png)